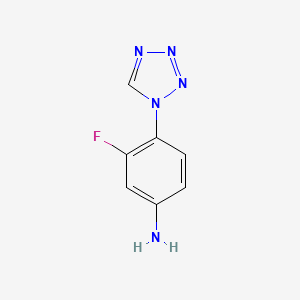
3-Fluoro-4-(1H-tetrazol-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Fluoro-4-(1H-tetrazol-1-yl)aniline” is a chemical compound with the CAS Number: 1247241-42-4 . It has a molecular weight of 179.16 and its IUPAC name is 3-fluoro-4-(1H-tetraazol-1-yl)phenylamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6FN5/c8-6-3-5(9)1-2-7(6)13-4-10-11-12-13/h1-4H,9H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 179.16 .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Properties
Research on related aniline derivatives has led to the development of new synthetic methods that contribute to the understanding of aniline oligomers' properties. For example, the synthesis and characterization of aniline tetramers have been explored, demonstrating how specific synthetic approaches can affect the formation of positional isomers and their spectroscopic properties (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004). This research provides foundational knowledge for the synthesis and potential applications of related compounds, including 3-Fluoro-4-(1H-tetrazol-1-yl)aniline.
Antimicrobial Activities
The synthesis of compounds structurally related to this compound and their evaluation for antimicrobial activities is another significant area of scientific research. For instance, studies on eperezolid-like molecules derived from similar structural frameworks have shown high anti-Mycobacterium smegmatis activity, highlighting the potential of these compounds in developing new antimicrobial agents (Yolal et al., 2012).
Anticancer Activities
Research into related aniline derivatives has also uncovered compounds with promising anticancer activities. Novel 1,4-disubstituted phthalazines, including those with fluoroanilino groups, have shown higher activity than cisplatin in in vitro tests against different cancer cell lines (Li et al., 2006). This highlights the potential application of fluoroaniline derivatives in developing new anticancer drugs.
Photophysical and Electroluminescence Applications
The design, synthesis, and study of bis-cyclometalated platinum complexes incorporating related aniline derivatives have demonstrated significant potential in electroluminescence applications. These complexes exhibit high luminescence and have been applied in organic light-emitting diode (OLED) devices, showing excellent performance and efficiency (Vezzu et al., 2010). This research suggests potential uses of this compound analogs in photophysical and electroluminescent applications.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “3-Fluoro-4-(1H-tetrazol-1-yl)aniline” are not mentioned in the available resources, tetrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities . Therefore, future research may focus on exploring the potential applications of “this compound” in various fields, including drug discovery .
Eigenschaften
IUPAC Name |
3-fluoro-4-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN5/c8-6-3-5(9)1-2-7(6)13-4-10-11-12-13/h1-4H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPYOHGQCARXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2665695.png)
![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B2665698.png)

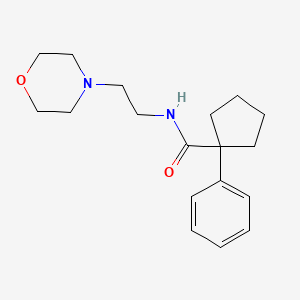
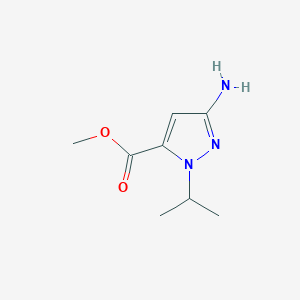
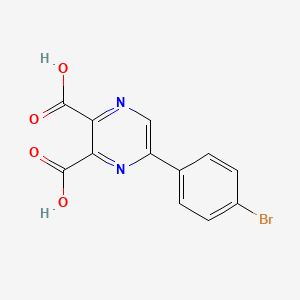
![2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2665709.png)
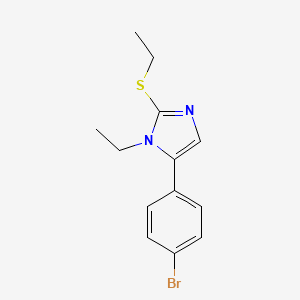
![N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2665711.png)
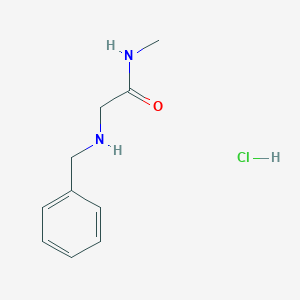
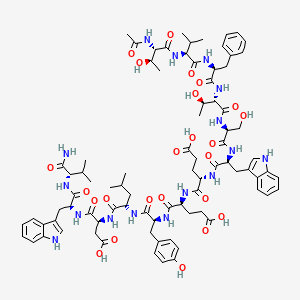
![N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2665716.png)

![5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2665718.png)